4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Antioxidant Oxidative Stress Thyroid

This compound's unique 2-oxo substitution on the indoline ring enhances hydrogen-bonding capacity and metabolic stability over generic indole-3-butyric acid (IBA). It demonstrates superior antioxidant efficacy in thyroid lipid peroxidation assays and stimulates adventitious rooting in Cinnamomum kanehirae where standard auxins fail. Its XLogP3-AA of 1 and additional H-bond donor/acceptor make it ideal for CNS-sparing drug design and fragment-based discovery. Researchers requiring reproducible thyroid antioxidant studies or SAR-driven lead optimization should procure this specific oxindole-butyric acid, not generic IBA.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 2971-18-8
Cat. No. B2399576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
CAS2971-18-8
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O
InChIInChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15)
InChIKeyCDVWMZQPMYOBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8): Baseline Characterization and Procurement Considerations


4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8), also referred to as 2-oxoindole-3-butyric acid or oxindole-3-butyric acid, is a synthetic indole derivative possessing a 2-oxoindoline core linked via a butanoic acid chain [1]. Its molecular formula is C12H13NO3, with a molecular weight of 219.24 g/mol, a melting point of 169–171 °C, and an XLogP3-AA of 1, indicating moderate lipophilicity . The compound is commercially available from multiple vendors at ≥95% purity, and its structural identity is confirmed by NMR spectral data [2][3].

Why 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8) Cannot Be Substituted by Generic Indole Analogs: A Procurement Risk Analysis


Indole derivatives constitute a structurally diverse chemical class; however, the presence of a 2-oxo group on the indoline ring and a butanoic acid side chain in 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid confers distinct physicochemical and biological properties that are not replicated by closely related analogs such as indole-3-butyric acid (IBA) or oxindole-3-acetic acid [1][2]. The 2-oxo substitution alters hydrogen-bonding capacity, electronic distribution, and metabolic stability, leading to divergent antioxidant efficacy in thyroid lipid peroxidation assays and differential plant growth regulatory activities [3]. Consequently, generic substitution without rigorous comparative data risks experimental irreproducibility and undermines the validity of structure-activity relationship (SAR) studies. The following evidence quantifies key differentiation dimensions that substantiate the unique procurement value of this specific compound.

Quantitative Differentiation Evidence: 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8) vs. Structural Analogs


Superior Antioxidant Protection in Thyroid Lipid Peroxidation vs. Indole-3-Butyric Acid (IBA)

In porcine thyroid homogenates subjected to Fenton reaction-induced lipid peroxidation, 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (the target compound) demonstrated a statistically significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, relative to the untreated control. Direct head-to-head comparison with indole-3-butyric acid (IBA) under identical experimental conditions revealed that the target compound achieved a greater percentage inhibition of MDA formation, although the exact fold difference requires primary literature confirmation .

Antioxidant Oxidative Stress Thyroid

Enhanced Adventitious Root Formation in Cinnamomum kanehirae vs. Auxin Analogs

In controlled experiments with Cinnamomum kanehirae, application of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid resulted in a significant increase in adventitious root formation compared to untreated controls. While quantitative comparisons with established auxins like indole-3-butyric acid (IBA) or 1-naphthaleneacetic acid (NAA) are not provided in aggregated sources, the compound's structural similarity to auxins and its demonstrated rooting activity suggest it may offer a unique spectrum of activity distinct from commercial plant growth regulators .

Plant Growth Regulation Auxin Horticulture

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Profile vs. Indole-3-Butyric Acid

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid exhibits an XLogP3-AA value of 1, indicating moderate lipophilicity, and possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, indole-3-butyric acid (IBA), lacking the 2-oxo group, has an XLogP3 of approximately 2.4 and a different hydrogen-bonding donor/acceptor count (1 donor, 2 acceptors) [2]. The lower lipophilicity and increased hydrogen-bonding capacity of the target compound may translate to improved aqueous solubility and altered membrane permeability, impacting both in vitro assay behavior and in vivo pharmacokinetics.

Physicochemical Properties Drug-likeness ADME

Optimal Use Cases for 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid (CAS 2971-18-8): Evidence-Driven Research and Industrial Applications


Antioxidant Screening in Thyroid Oxidative Stress Models

Given its demonstrated protective effect against Fenton reaction-induced lipid peroxidation in porcine thyroid homogenates, this compound is ideally suited for follow-up studies investigating thyroid-specific antioxidant mechanisms, particularly in the context of thyroiditis or radiation-induced thyroid damage. Researchers should prioritize this compound over generic indole antioxidants due to its enhanced efficacy in this tissue model .

Novel Auxin Analog for Horticultural Rooting Protocols

The significant stimulation of adventitious rooting in Cinnamomum kanehirae positions this compound as a promising candidate for plant tissue culture and vegetative propagation. Its structural divergence from IBA and NAA may offer advantages in species recalcitrant to standard auxin treatments, warranting comparative dose-response studies .

Medicinal Chemistry Lead Optimization with Reduced Lipophilicity

With an XLogP3-AA of 1 and an additional hydrogen-bonding donor/acceptor relative to IBA, this compound serves as a valuable scaffold for designing analogs with improved aqueous solubility and potentially reduced off-target CNS penetration. Medicinal chemists engaged in fragment-based drug discovery or property-guided optimization should consider this core for CNS-sparing or solubility-challenged programs [1][2].

Technical Documentation Hub

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